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Compound of Interest

Compound Name: 1-Bromoanthracene

Cat. No.: B1281567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromoanthracene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of experimentally

verified spectra in public databases, this guide presents expected spectral data based on the

known properties of the anthracene core and the effects of bromine substitution. Detailed

experimental protocols are provided to enable researchers to acquire and analyze this data.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 1-bromoanthracene.

These values are estimations based on analogous compounds and spectroscopic principles.

Table 1: Expected ¹H NMR Data for 1-Bromoanthracene
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Proton
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

Expected Coupling
Constants (J, Hz)

H-2 ~ 7.5 - 7.7
Doublet of doublets

(dd)
J ≈ 7-9, J ≈ 1-2

H-3 ~ 7.3 - 7.5
Triplet or Triplet of

doublets (t or td)
J ≈ 7-9, J ≈ 1-2

H-4 ~ 7.9 - 8.1 Doublet (d) J ≈ 7-9

H-5 ~ 7.9 - 8.1 Doublet (d) J ≈ 7-9

H-6 ~ 7.4 - 7.6
Triplet or Triplet of

doublets (t or td)
J ≈ 7-9, J ≈ 1-2

H-7 ~ 7.4 - 7.6
Triplet or Triplet of

doublets (t or td)
J ≈ 7-9, J ≈ 1-2

H-8 ~ 7.9 - 8.1 Doublet (d) J ≈ 7-9

H-9 ~ 8.4 - 8.6 Singlet (s) -

H-10 ~ 8.0 - 8.2 Singlet (s) -

Note: Chemical shifts are referenced to TMS (0 ppm) in a suitable deuterated solvent such as

CDCl₃.

Table 2: Expected ¹³C NMR Data for 1-Bromoanthracene
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Carbon Expected Chemical Shift (δ, ppm)

C-1 ~ 120 - 125

C-2 ~ 128 - 130

C-3 ~ 125 - 127

C-4 ~ 126 - 128

C-4a ~ 130 - 132

C-5 ~ 126 - 128

C-6 ~ 125 - 127

C-7 ~ 125 - 127

C-8 ~ 122 - 124

C-8a ~ 131 - 133

C-9 ~ 128 - 130

C-9a ~ 130 - 132

C-10 ~ 124 - 126

C-10a ~ 131 - 133

Note: The carbon attached to bromine (C-1) is expected to have its chemical shift influenced by

the halogen's electronegativity and heavy atom effect.

Table 3: Expected IR Spectroscopy Data for 1-
Bromoanthracene
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Wavenumber (cm⁻¹) Vibration Type

3100 - 3000 Aromatic C-H stretch

1625 - 1600 Aromatic C=C stretch

1520 - 1450 Aromatic C=C stretch

900 - 675 Aromatic C-H out-of-plane bend

~ 1050 C-Br stretch

Table 4: Expected UV-Vis Spectroscopy Data for 1-
Bromoanthracene

Solvent Expected λmax (nm) Transition

Hexane/Cyclohexane ~ 250 - 260, ~ 340 - 380 π → π

Ethanol/Methanol ~ 250 - 265, ~ 345 - 385 π → π

Note: The anthracene chromophore exhibits characteristic fine structure in its UV-Vis spectrum.

The bromine substituent may cause a slight bathochromic (red) shift compared to unsubstituted

anthracene.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-bromoanthracene.

Materials:

1-Bromoanthracene (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tube (5 mm diameter)
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Pipette

Vortex mixer

Procedure:

Accurately weigh the 1-bromoanthracene sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Agitate the mixture using a vortex mixer until the sample is completely dissolved.

Using a pipette, carefully transfer the solution into an NMR tube.

Wipe the outside of the NMR tube clean and place it in the NMR spectrometer's spinner

turbine.

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-

noise ratio.

Following ¹H NMR acquisition, acquire the broadband proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Process the spectra by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared absorption spectrum of solid 1-bromoanthracene.

Materials:

1-Bromoanthracene (1-2 mg)

FTIR grade Potassium Bromide (KBr), dried (100-200 mg)

Agate mortar and pestle
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Pellet press with die set

FTIR spectrometer

Procedure:

Place a small amount of KBr in the mortar and grind it to a fine powder to clean the mortar

and pestle. Discard this K-Br.

Add approximately 100-200 mg of dried KBr to the clean mortar.

Add 1-2 mg of 1-bromoanthracene to the KBr.

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is

obtained.

Transfer a portion of the mixture to the pellet die.

Assemble the die and press it under high pressure (typically 8-10 tons) for a few minutes to

form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Objective: To measure the ultraviolet-visible absorption spectrum of 1-bromoanthracene in

solution.

Materials:

1-Bromoanthracene

Spectroscopic grade solvent (e.g., hexane, ethanol)

Volumetric flasks and pipettes
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Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of 1-bromoanthracene of a known concentration (e.g., 1 mg/mL) in

the chosen solvent.

From the stock solution, prepare a dilute solution (e.g., 1-10 µM) suitable for UV-Vis analysis.

Fill one quartz cuvette with the pure solvent to be used as a blank.

Fill a second quartz cuvette with the 1-bromoanthracene solution.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the sample cuvette and record the absorption spectrum over the

desired wavelength range (e.g., 200-500 nm).

Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 1-bromoanthracene.
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[https://www.benchchem.com/product/b1281567#1-bromoanthracene-spectroscopic-data-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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